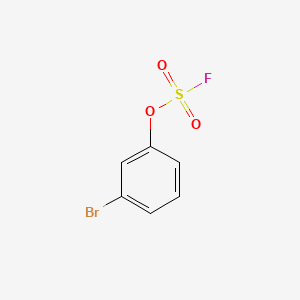

3-Bromophenylfluoranesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFO3S |

|---|---|

Molecular Weight |

255.06 g/mol |

IUPAC Name |

1-bromo-3-fluorosulfonyloxybenzene |

InChI |

InChI=1S/C6H4BrFO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H |

InChI Key |

WDVLPRZTKQMSQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromophenylfluoranesulfonate

Direct Synthesis Approaches to Aryl Fluorosulfonates

The most common and direct method for the synthesis of aryl fluorosulfonates, including 3-bromophenylfluoranesulfonate, involves the reaction of a corresponding phenol (B47542) with a fluoro-sulfonylating reagent. This approach is widely adopted due to its efficiency and the ready availability of the starting materials.

Strategies from Substituted Phenols and Fluoro-Sulfonylating Reagents

The primary strategy for the synthesis of aryl fluorosulfonates is the reaction of a substituted phenol with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base. This reaction is a general and high-yielding method for a wide variety of phenols. The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the sulfur atom of sulfuryl fluoride, displacing a fluoride ion.

Commonly used bases for this transformation include organic amines such as triethylamine (B128534) (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), as well as inorganic bases like potassium carbonate (K₂CO₃). The choice of base and solvent can influence the reaction rate and yield.

The versatility of this method is demonstrated by its applicability to a wide range of substituted phenols. The electronic nature of the substituent on the phenol can affect the reaction rate, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups slowing it down.

Table 1: Synthesis of Aryl Fluorosulfonates from Substituted Phenols and Sulfuryl Fluoride

| Phenolic Precursor | Base | Solvent | Yield (%) |

| 3-Bromophenol (B21344) | Et₃N | Dichloromethane | High |

| 4-Nitrophenol | DBU | Acetonitrile | 95 |

| 4-Methoxyphenol | Et₃N | Dichloromethane | 98 |

| 4-Chlorophenol | TBD | Acetonitrile | 92 |

| Phenol | K₂CO₃ | Acetone | 90 |

Optimization of Reaction Conditions for Orthogonal Functional Group Tolerance

A key advantage of the synthesis of aryl fluorosulfonates from phenols is the high degree of functional group tolerance. This allows for the preparation of complex molecules without the need for extensive protecting group strategies. However, optimization of reaction conditions is sometimes necessary to ensure compatibility with particularly sensitive functional groups.

For substrates containing acidic protons, such as carboxylic acids or primary and secondary amines, a sufficient amount of base must be used to neutralize these groups in addition to deprotonating the phenol. The choice of a non-nucleophilic base is also important to avoid side reactions with the fluoro-sulfonylating reagent or the product.

In cases where the phenol contains a group that is sensitive to strong bases, milder bases like potassium carbonate or sodium bicarbonate can be employed, often in conjunction with a phase-transfer catalyst to enhance reactivity. The reaction temperature can also be controlled to minimize potential side reactions. Lower temperatures are generally favored to improve selectivity, although this may lead to longer reaction times.

The choice of solvent can also play a role in optimizing the reaction. Aprotic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran (B95107) are commonly used. The polarity of the solvent can influence the solubility of the reactants and the reaction rate.

Advanced Synthetic Routes Incorporating Bromo-Substitution

In addition to the direct fluorosulfonation of a brominated phenol, this compound can theoretically be synthesized by introducing the bromine atom onto the phenyl fluorosulfonate scaffold. This offers an alternative synthetic strategy that can be advantageous depending on the availability of starting materials.

Regioselective Bromination of Phenyl Fluorosulfonates

This approach involves the electrophilic bromination of phenyl fluorosulfonate. The regioselectivity of this reaction is governed by the directing effect of the fluorosulfate (B1228806) (-OSO₂F) group. The fluorosulfate group is a strongly electron-withdrawing and deactivating group due to the high electronegativity of the fluorine and oxygen atoms and the electron-withdrawing nature of the sulfonyl group. This is supported by its positive Hammett sigma constant (σₚ = +0.37), which indicates its electron-withdrawing character.

As a deactivating group, the fluorosulfate moiety directs incoming electrophiles to the meta position. This is because the deactivation at the ortho and para positions is more pronounced due to resonance effects that place a partial positive charge at these positions, making them less nucleophilic. Therefore, the electrophilic bromination of phenyl fluorosulfonate is expected to yield predominantly this compound.

Common brominating agents for such reactions include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) with a protic or Lewis acid catalyst. The reaction conditions would need to be carefully controlled to overcome the deactivation of the aromatic ring and to avoid polysubstitution.

Table 2: Predicted Outcome of Electrophilic Bromination of Phenyl Fluorosulfonate

| Substrate | Reagent | Expected Major Product |

| Phenyl fluorosulfonate | Br₂ / FeBr₃ | This compound |

| Phenyl fluorosulfonate | NBS / H₂SO₄ | This compound |

Fluorosulfonation of Brominated Phenolic Precursors

This is the most direct and widely used method for the synthesis of this compound. The reaction involves the direct fluorosulfonation of 3-bromophenol using sulfuryl fluoride (SO₂F₂) and a suitable base, as described in section 2.1.1.

The presence of the bromine atom on the phenolic ring has a minimal impact on the feasibility of the fluorosulfonation reaction. As an electron-withdrawing group, bromine slightly deactivates the ring, which might lead to a slower reaction rate compared to phenol itself, but high yields of the desired product can still be achieved under standard reaction conditions.

A specific example of this transformation is the reaction of 3-bromophenol with sulfuryl fluoride in the presence of triethylamine in a solvent such as dichloromethane. This method provides a straightforward and efficient route to this compound.

The scope of this method extends to other brominated phenols, allowing for the synthesis of a variety of brominated aryl fluorosulfonates. For instance, 2-bromophenol (B46759) and 4-bromophenol (B116583) can also be effectively converted to their corresponding fluorosulfonates.

Table 3: Synthesis of Brominated Aryl Fluorosulfonates from Bromophenols

| Phenolic Precursor | Reagent | Base | Product |

| 3-Bromophenol | SO₂F₂ | Et₃N | This compound |

| 2-Bromophenol | SO₂F₂ | DBU | 2-Bromophenylfluoranesulfonate |

| 4-Bromophenol | SO₂F₂ | K₂CO₃ | 4-Bromophenylfluoranesulfonate |

Reactivity and Mechanistic Pathways of 3 Bromophenylfluoranesulfonate

Participation in Cross-Coupling Reactions

3-Bromophenylfluoranesulfonate is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. The presence of two potential reaction sites, the C-Br bond and the C-O bond of the fluorosulfonate, allows for selective or sequential couplings.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgtcichemicals.com For a substrate like this compound, either the bromide or the fluorosulfonate can act as the leaving group. The chemoselectivity between the C-Br and C-O-S bonds is a critical aspect. In many cases, the C-Br bond is more reactive than sulfonate esters like triflates in Suzuki-Miyaura couplings, allowing for selective reaction at the bromine position under specific conditions. researchgate.net However, by tuning the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the fluorosulfonate site as well. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or sulfonate. nrochemistry.comwikipedia.org Similar to the Suzuki-Miyaura reaction, chemoselectivity is a key consideration. Research on bromophenyl triflates has shown that the reaction conditions can be modulated to favor either C-Br or C-OTf bond cleavage. nih.gov For instance, using a catalyst like Pd(PPh3)4 in a non-polar solvent often leads to selective reaction at the C-Br bond, while using a catalyst like PdCl2(PPh3)2 in the presence of LiCl in a polar solvent can favor reaction at the triflate group. nih.gov This suggests that similar selectivity could be achieved with this compound.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/sulfonate. researchgate.net The reactivity of the leaving group generally follows the order I > Br > OTf > Cl. nih.gov This trend suggests that in this compound, the C-Br bond would likely be more reactive than the C-O-S bond under typical Sonogashira conditions. soton.ac.uk Copper(I) is often used as a co-catalyst in this reaction. thalesnano.com

Kumada-Corriu Coupling: The Kumada-Corriu reaction utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. nih.govwikipedia.org It is one of the earliest developed cross-coupling reactions. organic-chemistry.org The reaction is effective for coupling aryl and vinyl halides. wikipedia.org Given the high reactivity of Grignard reagents, chemoselectivity between the C-Br and C-O-S bonds in this compound might be challenging to control, though careful selection of the catalyst and reaction conditions could potentially allow for selective coupling. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Leaving Group Preference (General) | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | I > Br > OTf > Cl | Pd(0) complex, Base |

| Stille | Organostannanes | I > Br ~ OTf > Cl | Pd(0) complex |

| Sonogashira | Terminal alkynes | I > Br > OTf > Cl | Pd(0) complex, Cu(I) salt, Base |

| Kumada-Corriu | Grignard reagents | I > Br > Cl | Ni or Pd complex |

Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods. nih.govrsc.org These reactions often proceed through a radical mechanism. Iron catalysts have been successfully employed in the cross-coupling of Grignard reagents with aryl halides and sulfonates. nih.gov

Research has shown that iron catalysts can effectively couple alkyl Grignards with aryl chlorobenzenesulfonates. nih.gov This indicates that the fluorosulfonate group in this compound could also be a viable leaving group in iron-catalyzed reactions. The chemoselectivity between the C-Br and C-O-S bonds in the presence of an iron catalyst would be an important area of investigation, with the potential for unique reactivity patterns compared to palladium catalysis. tamu.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Meisenheimer complex |

| Bromophenyl triflates |

C-C Bond Formation:

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and often more economical alternative to palladium for cross-coupling reactions. In the context of this compound, nickel catalysts can facilitate the formation of carbon-carbon bonds through various mechanistic pathways. While palladium catalysts often show a preference for reacting with the C-Br bond, nickel-based systems can exhibit different selectivities and reactivities, sometimes favoring the activation of the C-OSO₂F bond, especially in substrates with different electronic properties. rsc.org

Research has shown that nickel catalysts are effective for the cross-coupling of aryl sulfonates, including fluorosulfonates, with a variety of coupling partners. For instance, nickel-catalyzed carboxylation of aryl fluorosulfates using carbon dioxide has been demonstrated, affording carboxylic acids under mild conditions. acs.orgamanote.com This transformation proceeds through a proposed mechanism involving the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species, which then undergoes oxidative addition to the aryl fluorosulfate (B1228806). Subsequent steps involve reaction with CO₂ and reductive elimination to yield the carboxylated product. acs.org

Furthermore, nickel catalysis has been successfully employed in the desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides, showcasing nickel's ability to activate C-S bonds. nih.gov While this reaction involves a sulfone rather than a fluorosulfonate, it highlights the potential of nickel to mediate transformations at the sulfonyl group. In co-catalyzed systems with palladium, nickel has been shown to selectively activate aryl tosylates in the presence of aryl triflates, indicating the nuanced selectivity that can be achieved with different transition metals. organic-chemistry.org

| Reaction Type | Aryl Sulfonate Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Carboxylation | Aryl Fluorosulfate | CO₂ | Ni(PPh₃)₂Cl₂ / 2,9-dmphen / Mn | Aryl Carboxylic Acid |

| Amination | Aryl Fluorosulfate | Aniline | Ni(COD)₂ / DPPF | Diarylamine |

| Cross-Electrophile Coupling | Aryl Tosylate | Aryl Triflate | Ni catalyst / Pd catalyst / Zn | Biaryl |

C-N Bond Formation (Amination Reactions)

The formation of carbon-nitrogen (C-N) bonds via cross-coupling reactions, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. Aryl sulfonates, including fluorosulfonates, have proven to be viable electrophilic partners in these transformations. Palladium-catalyzed amination of aryl arenesulfonates provides a general method for the synthesis of arylamines. nih.gov This methodology has been extended to include aryl fluorosulfonates, which can be coupled with a variety of amines using both palladium and nickel catalysts. acs.org

The catalytic cycle for the palladium-catalyzed amination of an aryl sulfonate typically involves the oxidative addition of the aryl sulfonate to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. The final step is reductive elimination from this complex to yield the desired arylamine and regenerate the Pd(0) catalyst. berkeley.eduacs.org

The reactivity of the C-Br bond in this compound makes it a likely site for initial reaction in palladium-catalyzed aminations, especially with catalysts that show a strong preference for aryl halides. However, under specific conditions or with particular catalyst systems, the C-OSO₂F bond can also participate in C-N bond formation. The choice of catalyst, ligand, and reaction conditions can therefore be used to control the selectivity of the amination reaction. Nickel-catalyzed systems have also been developed for the C-N cross-coupling of sulfonamides with aryl chlorides, demonstrating the versatility of nickel in forming C-N bonds. nih.gov

| Catalyst System | Aryl Electrophile | Amine Partner | Base | Solvent |

|---|---|---|---|---|

| CpPd(cinnamyl) / Xantphos | Aryl Fluorosulfate | Aniline | Cs₂CO₃ | 1,4-Dioxane |

| Ni(COD)₂ / DPPF | Aryl Fluorosulfate | Aniline | - | MeCN |

| Pd[P(o-tol)₃]₂ / CyPF-t-Bu | Aryl Sulfonate | Ammonia | - | Dioxane |

C-O Bond Formation (Etherification and Aryloxylation)

The construction of carbon-oxygen (C-O) bonds to form diaryl ethers and alkyl aryl ethers is another important transformation in organic synthesis. While the coupling of aryl halides with alcohols and phenols is well-established, the use of aryl sulfonates as electrophiles in these reactions has also been explored. A notable development is the light-promoted, nickel-catalyzed etherification of aryl electrophiles, including sulfonates, with primary and secondary alcohols. nih.govresearchgate.net This reaction proceeds under mild conditions, often without the need for an external photosensitizer, and is proposed to involve a Ni(I)-Ni(III) catalytic cycle.

Palladium-catalyzed carbonylative coupling reactions of aryl fluorosulfates with aryl formates to produce esters also represent a form of C-O bond formation. mdpi.com In this process, the aryl formate serves as a source of both the carbonyl group and the aryloxy moiety. The mechanism involves the oxidative addition of the aryl fluorosulfate to a Pd(0) catalyst, followed by CO insertion and subsequent reaction with the phenol (B47542) generated from the aryl formate.

For this compound, the presence of two potential leaving groups offers the possibility for selective C-O bond formation. Similar to other cross-coupling reactions, the relative reactivity of the C-Br and C-OSO₂F bonds will be a key factor in determining the outcome of the reaction.

Chemo- and Regioselectivity in Competitive Coupling Pathways

The dual functionality of this compound presents a challenge and an opportunity for chemo- and regioselective synthesis. The relative reactivity of the C-Br bond versus the C-OSO₂F bond in cross-coupling reactions is dependent on several factors, including the choice of metal catalyst (e.g., palladium vs. nickel), the ligands, and the reaction conditions.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl, and aryl sulfonates such as triflates (OTf) and fluorosulfonates (OFs) often exhibit reactivity comparable to or slightly less than aryl bromides. rsc.org This suggests that for this compound, the C-Br bond would likely be the more reactive site in many palladium-catalyzed processes.

However, the use of multimetallic systems, such as a combination of nickel and palladium catalysts, can lead to selective cross-electrophile coupling. For instance, a dual Ni/Pd system has been shown to selectively couple aryl triflates with aryl tosylates. organic-chemistry.org This highlights the potential for developing catalytic systems that can selectively activate one of the leaving groups in this compound over the other. The ability to tune the selectivity of these competitive coupling pathways is crucial for the efficient synthesis of complex molecules where sequential functionalization is desired.

Other Significant Organic Transformations Involving this compound

Beyond cross-coupling reactions, the functional groups of this compound can participate in other important organic transformations, including reductive elimination processes, which are fundamental steps in many catalytic cycles, and radical reactions, which offer alternative pathways for bond formation.

Reductive Elimination Processes

Reductive elimination is a key elementary step in many transition metal-catalyzed reactions, including the cross-coupling reactions discussed previously. It involves the formation of a new bond between two ligands on the metal center, with a concomitant reduction in the oxidation state of the metal. For example, in a typical palladium-catalyzed cross-coupling reaction, the final product-forming step is the reductive elimination of the two coupled fragments from a Pd(II) intermediate to regenerate the catalytically active Pd(0) species.

The facility of the reductive elimination step can be influenced by the nature of the ligands on the metal center and the electronic properties of the groups being coupled. In the context of reactions involving this compound, after oxidative addition and transmetalation (in the case of Suzuki or similar couplings) or reaction with a nucleophile (in the case of Buchwald-Hartwig amination), the resulting organopalladium(II) intermediate will bear the 3-bromophenyl or 3-fluorosulfonatophenyl group and the incoming nucleophilic partner. Reductive elimination from this intermediate will then furnish the final coupled product.

While not a standalone reaction of this compound itself, understanding the factors that govern reductive elimination is crucial for optimizing the catalytic cycles in which this compound participates.

Radical Reactions Initiated by this compound Derivatives

Aryl sulfonates and related compounds can serve as precursors for the generation of aryl radicals under certain conditions. Photoredox catalysis, in particular, has emerged as a powerful tool for initiating radical reactions under mild conditions. researchgate.netnih.gov Aryl sulfonium salts, which can be derived from aryl sulfonates, have been shown to generate aryl radicals upon visible light irradiation in the presence of a suitable photocatalyst. nih.gov These aryl radicals can then participate in a variety of bond-forming reactions.

Furthermore, arylazo sulfonates, which are structurally related to aryl sulfonates, can undergo photoinduced decomposition to generate aryl radicals. researchgate.netacs.org The reaction pathway, whether it proceeds via a radical or an ionic mechanism, can be influenced by the solvent system. In organic solvents, homolysis of the N-S bond is favored, leading to the formation of aryl radicals.

Recent research has also focused on the development of bench-stable fluorosulfonyl radical precursors for use in photoredox-catalyzed radical fluorosulfonylation of olefins. nih.govresearchgate.net While this involves the generation of a fluorosulfonyl radical rather than an aryl radical from the sulfonate, it demonstrates the broader potential of sulfonate-containing compounds in radical chemistry. For this compound, it is conceivable that under appropriate photoredox conditions, either the C-Br or the C-S bond could be targeted to generate a radical species, opening up avenues for transformations that are distinct from traditional two-electron cross-coupling pathways.

Oxidative Transformations

The oxidative transformation of this compound is predominantly characterized by its participation in oxidative addition reactions, a fundamental step in many transition metal-catalyzed cross-coupling processes. In these reactions, a low-valent transition metal complex, typically palladium(0) or nickel(0), inserts into the carbon-oxygen bond of the fluorosulfonate group or the carbon-bromine bond. This process is critical as it initiates the catalytic cycle for the formation of new carbon-carbon or carbon-heteroatom bonds.

The reactivity of aryl fluorosulfonates, including this compound, in oxidative addition is influenced by both the electronic nature of the aryl ring and the properties of the transition metal catalyst. The presence of two potential sites for oxidative addition in this compound—the C–Br bond and the C–OSO₂F bond—introduces a competitive landscape. Generally, the C–Br bond is more susceptible to oxidative addition than the C–OSO₂F bond with certain catalysts. However, the fluorosulfonate group is a better leaving group than lighter halides, making it a viable site for catalysis.

Computational studies on model aryl fluorosulfonates suggest that the oxidative addition to a Pd(0) complex proceeds through a five-membered neutral transition state. nih.gov The activation barriers for the cleavage of the C–OSO₂F bond are found to be comparable to those of widely used triflates, highlighting their utility as effective electrophiles in cross-coupling reactions. nih.gov

The mechanism of oxidative addition can be influenced by the nature of the ligands on the metal center and the solvent. For palladium complexes, two primary mechanisms are considered: a concerted three-centered pathway and a nucleophilic displacement pathway. While aryl halides often favor a concerted mechanism, aryl sulfonates like fluorosulfonates are more inclined to react via a nucleophilic displacement mechanism, particularly with electron-rich metal centers. This is attributed to the stability of the resulting fluorosulfate anion.

Kinetic studies on the oxidative addition of related aryl sulfonates to palladium(0) complexes have shown that the reaction rate can be influenced by the presence of coordinating anions and the polarity of the solvent. berkeley.edu While specific kinetic data for this compound is not extensively documented, the general principles derived from studies on analogous aryl fluorosulfonates and aryl bromides provide a framework for understanding its reactivity.

Table 1: Calculated Activation Barriers for Oxidative Addition of Phenyl Sulfonates to a Model Pd(0) Complex

| Leaving Group | Calculated Activation Barrier (kcal/mol) |

|---|---|

| Fluorosulfate (-OSO₂F) | ~18-20 |

| Triflate (-OTf) | ~18-20 |

| Tosylate (-OTs) | ~22-24 |

Note: The data in this table is based on computational studies of model phenyl sulfonates and serves as an estimation for the reactivity of this compound.

Cycloaddition Reactions with Activated this compound Systems

While direct participation of the fluorosulfonate group in cycloaddition reactions is uncommon, the 3-bromophenyl moiety can be activated to undergo such transformations. One prominent example is the [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocyclic rings.

A theoretical study employing Molecular Electron Density Theory (MEDT) has investigated the [3+2] cycloaddition reaction of N-methyl-C-(3-bromophenyl)nitrone with dimethyl maleate. Although this study does not involve this compound directly, it provides valuable insights into the reactivity of the activated 3-bromophenyl system. The nitrone, containing the 3-bromophenyl group, acts as a three-atom component in this reaction.

The study reveals that the reaction proceeds via a zwitterionic-type mechanism. The 3-bromophenyl group influences the electronic properties of the nitrone, which is classified as a strong electrophile. In the context of the cycloaddition, however, the nitrone acts as the nucleophilic component. The reaction is characterized by a high degree of stereoselectivity, favoring the endo pathway.

The activation enthalpies for these cycloaddition reactions are found to be relatively low, indicating a kinetically favorable process. The polarity of the reaction, driven by the electronic character of the reactants, plays a crucial role in determining both the reactivity and the stereochemical outcome.

Table 2: Theoretical Data for the [3+2] Cycloaddition of N-methyl-C-(3-bromophenyl)nitrone with Dimethyl Maleate

| Parameter | Value |

|---|---|

| Reaction Type | [3+2] Cycloaddition |

| Stereochemical Preference | Endo |

| Calculated Activation Enthalpy (endo pathway) | ~8.1 kcal/mol |

| Calculated Activation Enthalpy (exo pathway) | ~9.2 kcal/mol |

Note: This data is from a theoretical study on a model compound containing the 3-bromophenyl moiety and illustrates the potential for activated systems derived from this compound to participate in cycloaddition reactions.

While experimental data on the cycloaddition reactions of activated this compound systems are scarce, these theoretical findings suggest that derivatization of the phenyl ring could open avenues for its use in the synthesis of complex heterocyclic structures through cycloaddition pathways. Future research in this area could focus on the experimental validation of these theoretical predictions and the exploration of a broader range of cycloaddition reactions involving activated derivatives of this compound.

Catalytic Strategies in 3 Bromophenylfluoranesulfonate Chemistry

Homogeneous Transition Metal Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This approach allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the molecular catalytic species.

Palladium-Based Catalytic Systems

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For a substrate like 3-Bromophenylfluoranesulfonate, palladium-catalyzed cross-coupling reactions are of primary importance. The versatility of palladium arises from its predictable reactivity and tolerance for a wide array of functional groups. sigmaaldrich.commdpi.com

Recent advancements have seen the rise of synergistic palladium and visible-light-induced photoredox catalysis. rsc.org This dual catalytic approach can reroute traditional palladium-catalyzed reactions through alternative radical-mediated pathways, often leading to improved reaction rates and conditions. rsc.org For instance, a palladium(0) complex, upon excitation by visible light, can initiate a single-electron transfer (SET) to generate an aryl radical from an aryl bromide, which then engages in subsequent bond-forming steps. nih.govsemanticscholar.org Buchwald precatalysts, a class of air- and moisture-stable palladium complexes, are particularly effective for a wide range of cross-coupling reactions, allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com These systems ensure the efficient in situ generation of the active Pd(0) species, which is crucial for the catalytic cycle. sigmaaldrich.comrsc.org

Table 1: Examples of Palladium-Based Catalytic Systems for Aryl Bromide Transformation

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)₂ / Biarylphosphine Ligand | Suzuki, Heck, Buchwald-Hartwig | Versatile, widely used for C-C and C-N bond formation. sigmaaldrich.com |

| Buchwald Precatalysts (e.g., XPhos Pd G3) | Cross-Coupling Reactions | Air and thermally stable; allows for low catalyst loading and high turnover numbers. sigmaaldrich.com |

| Palladium-Photoredox Dual Catalysis | Radical Cascade/Allylic Substitution | Merges photo- and cross-coupling catalysis; forges multiple bonds in one step. nih.govsemanticscholar.org |

Iron-Based Catalytic Systems

The use of iron in catalysis has garnered significant attention due to its low cost, natural abundance, and low toxicity compared to precious metals. rsc.orgrsc.org Iron-catalyzed cross-coupling reactions have emerged as a viable alternative to palladium-based methods. rsc.org These reactions often proceed via different mechanistic pathways, depending on the iron precursor, ligands, and reaction conditions. nih.gov

Research has shown that simple iron salts, such as ferric chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃), can effectively catalyze the coupling of aryl Grignard reagents with alkyl halides. nih.gov The active catalytic species in these reactions is a subject of ongoing research, with evidence pointing towards low-valent iron intermediates. nih.gov The development of iron pincer complexes has further expanded the scope of iron catalysis, providing more stable and active catalysts for various organic transformations. rsc.org While less common than palladium, iron-based systems represent a more sustainable approach to the functionalization of aryl halides like this compound. rsc.orgmdpi.com

Table 2: Representative Iron-Based Catalytic Systems

| Catalyst System | Reaction Type | Potential Application for this compound |

|---|---|---|

| Fe(acac)₃ / Grignard Reagent | Cross-Coupling | Coupling with organomagnesium nucleophiles. nih.govmdpi.com |

| FeCl₃ / Phosphine (B1218219) Ligand | Cross-Coupling | Coupling with organozinc and organoboron nucleophiles. nih.gov |

| Single-Atom Iron Catalysts | Transfer Hydrogenation | Potential for selective reduction reactions. nih.gov |

Other Noble Metal Catalysts (e.g., Nickel, Copper)

Nickel: As a more cost-effective alternative to palladium, nickel has become a workhorse in cross-coupling chemistry. sigmaaldrich.com Nickel catalysts can mediate a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org The development of nickel-catalyzed C–O bond formation, for example, was achieved by merging nickel catalysis with photoredox catalysis, which enables access to key Ni(III) intermediates that facilitate the challenging reductive elimination step. princeton.edu Nickel systems have also been shown to be effective in activating and alkylating C-F bonds in polyfluoroaryl compounds, demonstrating their unique reactivity. researchgate.net This broad reactivity makes nickel an attractive option for various transformations of this compound.

Copper: Copper catalysis is particularly well-known for Ullmann-type reactions, which are used to form carbon-heteroatom bonds (C-N, C-O, C-S). sigmaaldrich.com These reactions are highly relevant for derivatizing aryl halides. While traditional Ullmann reactions often require harsh conditions, modern copper-catalyzed systems, often employing specific ligands, can proceed under much milder temperatures. sigmaaldrich.com Recent breakthroughs include copper-catalyzed C(sp³)–O cross-coupling of alkyl halides with alcohols, a transformation that has historically been challenging due to the slow rate of oxidative addition to copper. nih.gov Furthermore, organometallic Cu(III) species have been identified as key intermediates in many copper-catalyzed reactions, including cross-coupling and C-H functionalization. rsc.org The combination of ozonolysis and copper catalysis has also enabled novel C(sp³)–N bond formation through the cleavage of C(sp³)–C(sp²) bonds. nih.gov

Ligand Design and Optimization for Enhanced Reactivity and Selectivity

The performance of a homogeneous metal catalyst is intrinsically linked to the properties of its surrounding ligands. Ligand design is a critical strategy for tuning the steric and electronic environment of the metal center, thereby controlling its reactivity, selectivity, and stability. sigmaaldrich.com

In palladium catalysis, the development of electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) by the Buchwald group has revolutionized cross-coupling chemistry, enabling the coupling of previously challenging substrates. sigmaaldrich.com These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step. For iron catalysis, the use of bidentate phosphine ligands like Xantphos has extended the substrate scope to include organozinc and organoboron nucleophiles. nih.gov In copper catalysis, the use of redox-active ligands can enable the metal center to participate in new electronic processes, expanding its catalytic repertoire. beilstein-journals.org Rational ligand design has been shown to suppress side reactions, such as β-hydride elimination, which is crucial when working with sterically demanding substrates. mit.edu

Table 3: Selected Ligands and Their Role in Catalysis

| Ligand Class | Metal | Role and Effect |

|---|---|---|

| Biarylphosphines (e.g., XPhos, SPhos) | Palladium | Enhance catalytic activity and stability; enable coupling of hindered substrates. sigmaaldrich.com |

| Bisphosphine Ligands (e.g., Xantphos) | Iron | Extend substrate scope in cross-coupling reactions. nih.gov |

| Phenanthroline Derivatives | Copper | Facilitate stereoselective C-O bond formation. nih.gov |

| Redox-Active Iminosemiquinone Ligands | Copper | Participate in electron transfer, enabling novel reactivity. beilstein-journals.org |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. savemyexams.comlibretexts.org The primary advantages of this approach are the ease of catalyst separation from the product mixture and the potential for catalyst recycling, which is particularly important for industrial processes. baranlab.org

Supported Metal Catalysts for this compound Transformations

Supported metal catalysts consist of metal nanoparticles or even single atoms dispersed on a high-surface-area support material, such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). mdpi.comnih.gov This dispersion maximizes the number of active sites available for reaction. savemyexams.com

For transformations involving aryl halides like this compound, supported palladium catalysts (e.g., palladium on carbon, Pd/C) are widely used for reactions such as hydrogenation and dehalogenation. libretexts.org Supported nickel catalysts, often on alumina or silica, are also employed in hydrogenation processes. sigmaaldrich.com The interaction between the metal particles and the support can significantly influence the catalyst's activity and selectivity. nih.gov The preparation method, such as impregnation-reduction or sol-gel synthesis, is crucial for achieving high dispersion and catalytic efficiency. mdpi.com While direct examples for this compound are specific to particular research, the general principles of heterogeneous catalysis allow for the application of these supported systems to achieve its transformation, for example, in de-bromination or cross-coupling reactions under flow chemistry conditions. baranlab.org

Table 4: Common Supported Catalysts and Potential Applications

| Catalyst | Support Material | Potential Reaction | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon, Alumina | Hydrogenation, Dehalogenation, Cross-Coupling | High activity, versatility. libretexts.orgnih.gov |

| Nickel (Ni) | Alumina, Silica | Hydrogenation, Methane Decomposition | Lower cost than precious metals. sigmaaldrich.com |

| Platinum (Pt) | Ceramic Honeycomb | Oxidation (e.g., in catalytic converters) | High thermal stability and activity. savemyexams.com |

| Iron (Fe) | Iron Oxide Carrier | Ammonia Synthesis (Haber-Bosch) | Abundant and inexpensive. baranlab.org |

Recyclability and Sustainability Aspects of Heterogeneous Systems

Heterogeneous catalysis is a cornerstone of green and sustainable manufacturing, primarily because the catalyst exists in a different phase from the reactants and products. frontiersin.org This fundamental characteristic greatly simplifies its separation from the reaction mixture, which is crucial for both economic and environmental reasons. semanticscholar.org The ability to easily recover and reuse catalysts minimizes waste, reduces operational costs, and prevents contamination of the final product with metal residues, a significant issue in the pharmaceutical industry. semanticscholar.orgthe-innovation.org

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity & Selectivity | Often high due to well-defined active sites | Can be high, but may be affected by mass transfer limitations |

| Catalyst Separation | Difficult, often requires extraction or distillation | Easy (e.g., filtration, centrifugation, magnetic separation). semanticscholar.org |

| Recyclability | Challenging, leading to catalyst loss. semanticscholar.org | Generally straightforward, enabling multiple reuses. frontiersin.orgresearchgate.net |

| Industrial Application | Used in many processes but separation is a cost factor | Drives over 80% of chemical production processes. frontiersin.org |

Photoredox Catalysis and Electrocatalysis in Reactions of this compound

In recent years, photoredox catalysis and electrocatalysis have emerged as powerful tools for enabling challenging chemical transformations under mild conditions. nih.govdtu.dk Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes with a substrate to generate highly reactive radical intermediates. sigmaaldrich.comlibretexts.org This approach provides a green and sustainable alternative to conventional methods that often require harsh reagents or high temperatures. sigmaaldrich.com For a molecule like this compound, the carbon-bromine bond could be a target for such catalytic activation. While the redox potentials of many common photocatalysts are insufficient to reduce aryl bromides directly, the development of new catalysts and reaction manifolds continues to expand the scope of these transformations. nih.gov

Electrocatalysis, on the other hand, uses electrical potential to drive chemical reactions at an electrode surface. dtu.dk It is central to clean energy conversion and offers a sustainable pathway for producing fuels and chemicals. dtu.dk By carefully controlling the applied voltage, specific redox events can be targeted with high precision. In the context of this compound, electrocatalysis could potentially be employed to achieve reductive or oxidative transformations, leveraging the principles of sustainable energy to drive the synthesis of complex molecules.

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process in which a single electron is moved from a donor to an acceptor species, resulting in the formation of radical ions. numberanalytics.com This event is the cornerstone of photoredox catalysis. sigmaaldrich.com A SET process is typically initiated by the formation of a donor-acceptor complex, followed by the electron transfer itself, which generates the radical intermediates that propagate the reaction. numberanalytics.com

The feasibility of a photoinduced SET reaction can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com The process can occur through two main catalytic cycles:

Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from a substrate, becoming reduced. The reduced catalyst then donates an electron to another species to close the catalytic cycle.

Reductive Quenching Cycle: The excited photocatalyst donates an electron to a substrate, becoming oxidized. The oxidized catalyst then accepts an electron from another reagent to regenerate its initial state. sigmaaldrich.com

In the case of this compound, a SET mechanism could theoretically be used to generate an aryl radical via the homolytic cleavage of the C-Br bond following an initial electron transfer event. nih.gov Metals that are high in the activity series, such as sodium or lithium, are also known to initiate radical formation through single electron transfer to organic compounds. libretexts.org

| Photocatalyst | Excited State Redox Potential (Ered) | Excited State Redox Potential (Eox) | Typical Application |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | +0.77 V | -0.81 V | Broad utility in C-C and C-X bond formation. libretexts.orgprinceton.edu |

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | +1.21 V | -0.89 V | Potent oxidant for generating radical cations. sigmaaldrich.com |

| Eosin Y | +0.78 V | -1.02 V | Organic dye catalyst for various transformations |

| 4CzIPN | +1.35 V | -1.12 V | Strongly reducing metal-free organic photocatalyst. sigmaaldrich.com |

Visible Light Mediated Transformations

The use of visible light as an abundant, inexpensive, and clean energy source is a defining feature of modern green chemistry. sigmaaldrich.comrsc.org Visible light-mediated reactions, often facilitated by photoredox catalysts, proceed under exceptionally mild conditions, typically at room temperature. sigmaaldrich.comprinceton.edu This approach avoids the need for high-energy thermal input, which can degrade sensitive functional groups and lead to unwanted side reactions.

These transformations are initiated when a photocatalyst absorbs a photon of visible light, promoting it to a long-lived excited state capable of engaging in electron transfer. tcichemicals.com This process can be used to generate reactive radical intermediates from stable precursors, which then participate in a wide array of chemical bond formations. nih.gov For instance, visible light has been used to mediate the functionalization of olefins and the synthesis of β-amino alcohols and ethers under additive-free conditions. nih.gov The development of bench-stable radical precursors has further expanded the utility of this methodology. nih.gov The application of visible light catalysis to a substrate like this compound could unlock new reaction pathways for C-C or C-heteroatom bond formation, driven by a sustainable energy source. rsc.org

Lewis Acid Catalysis and Organocatalysis

Lewis acid catalysis involves the use of electron-pair acceptors, typically metal-based compounds, to activate a substrate and increase its reactivity. wikipedia.org Lewis acids function by complexing with a lone-pair-bearing atom (like oxygen, nitrogen, or a halogen) in the substrate, which makes the substrate more electrophilic and susceptible to nucleophilic attack or bond cleavage. wikipedia.org Common Lewis acids are based on metals such as boron, aluminum, tin, and titanium. wikipedia.orgrsc.org In the context of this compound, a Lewis acid could potentially coordinate to the oxygen or fluorine atoms of the fluoranesulfonate group, thereby modulating the electronic properties and reactivity of the entire molecule. Lewis acids are known to catalyze a wide range of reactions, including Diels-Alder reactions and Friedel-Crafts acylations. wikipedia.orgnih.gov

Organocatalysis, in contrast, utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has grown rapidly as a powerful branch of sustainable synthesis. Organocatalysts can operate through various activation modes. For example, chiral amines can form transient enamines or iminium ions with carbonyl compounds, activating them for enantioselective transformations. libretexts.org This type of catalysis, which avoids the use of potentially toxic and expensive metals, represents a green approach to synthesis. The application of organocatalysis to reactions involving this compound could provide a metal-free route to functionalized derivatives.

Computational and Theoretical Investigations of 3 Bromophenylfluoranesulfonate

Quantum Chemical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure and reaction pathways of organic molecules. nih.govaps.org For 3-Bromophenylfluoranesulfonate, DFT calculations can be employed to model its behavior in various reactions, particularly those where the fluorosulfonate group acts as a leaving group in cross-coupling reactions or nucleophilic substitutions. researchgate.netx-mol.com

DFT methods, such as B3LYP, are used to optimize the ground-state geometry of the molecule and calculate its vibrational frequencies. mdpi.commdpi.com These calculations provide a detailed picture of bond lengths and angles. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer crucial insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Table 1: Representative Parameters from DFT Calculations for Aryl Sulfonates This table presents typical data obtained from DFT calculations on related aryl sulfonate compounds to illustrate the expected values for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.5 to 7.0 eV | Relates to chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | 2.0 to 4.0 D | Influences solubility and intermolecular interactions. |

A critical aspect of studying reaction mechanisms is the characterization of transition states and the calculation of associated energy barriers (activation energies). Computational methods allow for the location of the transition state structure—the highest energy point along the reaction coordinate—connecting reactants and products.

For a reaction involving this compound, such as a nucleophilic attack at the carbon atom bearing the fluorosulfonate group, DFT calculations can map out the potential energy surface. By identifying the transition state, the activation energy can be determined. This energy barrier is a key determinant of the reaction rate; a lower barrier implies a faster reaction. These theoretical calculations can be used to compare the feasibility of different reaction pathways and to understand how substituents on the phenyl ring influence reactivity.

Modeling of Leaving Group Tendencies and Bond Dissociation Energies

The utility of this compound in organic synthesis is often linked to the ability of the fluorosulfonate moiety to act as a leaving group. researchgate.net Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. masterorganicchemistry.comyoutube.com Sulfonates are known to be excellent leaving groups due to resonance stabilization of the resulting anion. libretexts.org

Computational modeling can quantify this leaving group ability by calculating Bond Dissociation Energies (BDEs). The BDE represents the energy required to break a bond homolytically. wikipedia.orgrowansci.com In the context of leaving group potential, heterolytic bond cleavage is more relevant, but BDEs still provide a valuable measure of bond strength. nih.gov A lower C−O bond dissociation energy for the ester linkage would suggest a more facile departure of the leaving group. Computational studies on related halo-heterocycles have shown that BDEs can correlate well with experimental reactivity in cross-coupling reactions. nih.gov

Table 2: Typical Calculated Bond Dissociation Enthalpies (BDEs) for Related Bonds This table provides calculated BDE values for bonds analogous to those in this compound to serve as a reference. Values are typically calculated at the G3B3 or B3LYP level of theory. nih.gov

| Bond | Typical BDE (kcal/mol) | Relevance |

|---|---|---|

| Aryl C–Br | ~83 | Strength of the bond to the bromine substituent. |

| Aryl C–O (Sulfonate) | ~90 - 100 | Strength of the bond connecting the phenyl ring to the leaving group. |

| S–F | ~85 - 95 | Strength of the sulfur-fluorine bond within the leaving group. |

| Aryl C–H | ~113 | Reference for C-H activation studies. wikipedia.org |

Prediction of Regio- and Stereoselectivity in Complex Transformations

When a molecule has multiple potential reaction sites, predicting the regioselectivity is crucial. For the 3-bromophenyl ring in this compound, any further substitution reaction, such as an electrophilic aromatic substitution, would have several possible outcomes.

Computational models like the RegioSQM method can predict the regioselectivity of electrophilic aromatic substitution by calculating the proton affinities of all aromatic carbon atoms. nih.govnih.gov The site with the lowest free energy of protonation is predicted to be the most nucleophilic and therefore the most reactive towards an electrophile. nih.gov Similarly, machine learning-based models like RegioML use quantum chemical descriptors to achieve high accuracy in predicting reaction outcomes. rsc.orgchemrxiv.org Analysis of the calculated electrostatic potential map can also guide predictions, as regions of negative potential are more likely to be attacked by electrophiles.

Stereoselectivity becomes important if the reaction creates a new chiral center. While this compound itself is achiral, its reactions could be stereoselective. Theoretical modeling of the transition states for different stereochemical pathways can predict the favored product by comparing the activation energies. acs.org The pathway with the lower energy barrier will be kinetically favored.

Molecular Dynamics Simulations of Solvation Effects

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Molecular dynamics (MD) simulations can model the explicit interactions between a solute, like this compound, and the surrounding solvent molecules.

MD simulations track the movements of all atoms in the system over time, providing a dynamic picture of the solvation shell. This approach is particularly useful for studying processes where charge separation occurs, such as the departure of a leaving group. The simulation can show how solvent molecules rearrange to stabilize the forming ions (the carbocation and the sulfonate anion), thereby lowering the energy barrier to reaction. By running simulations in different solvents, one can computationally screen for the optimal reaction medium, complementing experimental studies.

Applications of 3 Bromophenylfluoranesulfonate in Advanced Organic Synthesis

As a Building Block for Complex Aromatic and Heteroaromatic Scaffolds

The primary utility of 3-bromophenylfluoranesulfonate in constructing complex molecular architectures lies in its capacity to participate in sequential cross-coupling reactions. The distinct reactivity of its two leaving groups—the bromide and the fluorosulfonate—can be exploited to form multiple carbon-carbon or carbon-heteroatom bonds in a stepwise fashion.

Research into the reactivity of similar di-functionalized aromatics has established a clear hierarchy for palladium-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst, a key step in these cycles, occurs more readily at C-Br bonds than at C-OSO₂F bonds. researchgate.netrsc.org The generally accepted order of reactivity is I > Br > OTf (triflate) > OSO₂F > Cl. rsc.org This predictable chemoselectivity allows for the initial functionalization at the bromine-substituted position while leaving the fluorosulfonate group untouched for a subsequent transformation.

This "orthogonal" reactivity enables the synthesis of highly substituted, non-symmetrical biaryl and heteroaromatic compounds, which are common motifs in pharmaceuticals and agrochemicals. For instance, this compound can first undergo a Suzuki-Miyaura coupling with an arylboronic acid at the C-Br position. The resulting phenylfluoranesulfonate intermediate can then be subjected to a second cross-coupling reaction, such as a Stille, Negishi, or another Suzuki reaction, at the fluorosulfonate position to install a different aromatic or vinyl group. researchgate.netscispace.com

Table 1: Potential Sequential Cross-Coupling Reactions Using this compound

| Step | Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Intermediate/Product |

| 1 | Suzuki-Miyaura | R¹-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) | 3-(R¹-Aryl)phenylfluoranesulfonate |

| 2 | Stille | R²-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) | 3-(R¹-Aryl)-1-(R²-Aryl/Vinyl)benzene |

| 1 | Sonogashira | R¹-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) | 3-(R¹-Alkynyl)phenylfluoranesulfonate |

| 2 | Negishi | R²-ZnCl | Pd(PPh₃)₄ | C-C (Aryl-Aryl) | 3-(R¹-Alkynyl)-1-(R²-Aryl)benzene |

This strategy of sequential functionalization provides a powerful and modular route to complex scaffolds that would be difficult to access through other means. nih.gov

Precursor in Multistep Total Synthesis Strategies

In the context of total synthesis, where complex molecules like natural products are built from simpler starting materials, this compound serves as a valuable "linchpin" fragment. vapourtec.com Its bifunctional nature allows it to connect two different, complex parts of a target molecule. A synthetic strategy could involve first using one of the reactive sites (typically the C-Br bond) to attach the bromophenylfluoranesulfonate unit to one advanced intermediate. rsc.org

After several subsequent steps to elaborate other parts of the molecule, the remaining fluorosulfonate group can be engaged in a final key cross-coupling reaction to complete the carbon skeleton of the target natural product or pharmaceutical agent. rsc.org This approach is particularly advantageous when the two fragments being joined are themselves complex and sensitive, as the mild conditions often employed for modern cross-coupling reactions can preserve stereocenters and other delicate functional groups. youtube.com

For example, the synthesis of the anti-inflammatory drug Etoricoxib was successfully achieved using a related precursor, 5-bromo-6-chloropyridin-3-yl fluorosulfate (B1228806), via chemoselective sequential Suzuki cross-coupling reactions. rsc.org A similar strategy could be envisioned for this compound in the synthesis of other complex biaryl-containing targets. The careful planning of reaction sequences is crucial for the success of such multistep syntheses. vapourtec.com

Role in the Synthesis of Functional Materials and Polymers

The functional groups of this compound make it an attractive monomer or precursor for the synthesis of functional polymers and materials. The phenylsulfonate moiety itself can be used to modify surfaces or create polymer composites. Studies have shown that phenylsulfonate groups can be grafted onto materials like graphene, where they act as initiation sites for the in-situ polymerization of monomers such as 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.netresearchgate.net This results in a composite material with efficient electronic communication between the graphene and the conductive polymer (PEDOT). researchgate.netresearchgate.net

Furthermore, this compound could be used in the creation of functional polymers through post-polymerization modification. nih.gov One approach would be to first polymerize the molecule, for example, through a Yamamoto or other coupling reaction involving the C-Br bond, to form a polyphenylene backbone decorated with fluorosulfonate groups. These reactive fluorosulfonate handles along the polymer chain could then be modified in a subsequent step. The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry reaction, for instance, could be used to attach a wide variety of other functional molecules, leading to materials with tailored properties for applications in electronics, separations, or sensing. researchgate.net

Alternatively, the fluorosulfonate group could be used to initiate polymerization of other monomers, or the entire molecule could be incorporated into larger polymer structures, such as poly(aryl ether sulfone)s, to impart specific properties like flame retardancy or altered solubility.

Derivatization for Probe Design in Chemical Biology (Synthesis of Labelled Compounds)

The development of chemical probes to study biological systems is a cornerstone of chemical biology. These tools often rely on reactive functional groups that can form a covalent bond with a biological target, such as a protein, allowing for its identification or the study of its function. The fluorosulfate group (-OSO₂F) has emerged as a powerful "warhead" for this purpose. researchgate.net

It is a latent electrophile that is relatively stable in aqueous media but can be activated within the specific microenvironment of a protein's binding site to react with nucleophilic amino acid residues. Specifically, aryl fluorosulfates have been shown to react chemoselectively with tyrosine residues. researchgate.net This reaction forges a stable diarylsulfate linkage, covalently labeling the protein.

This compound can be derivatized to create such probes. The bromine atom serves as a convenient handle for attaching the rest of the probe's structure, which might include a recognition element (to bind to a specific protein) and a reporter tag (like a fluorophore or biotin).

Table 2: Functional Groups in Chemical Probe Design

| Reactive Group ("Warhead") | Amino Acid Target | Resulting Covalent Linkage |

| Fluorosulfate | Tyrosine | Sulfate |

| Acrylamide | Cysteine | Thioether |

| Fluorophosphate | Serine | Phosphoester |

| Epoxide | Cysteine, Histidine, Lysine | Hydroxy-alkyl |

The synthesis of such a probe would involve a cross-coupling reaction at the C-Br position of this compound to install the targeting and reporting moieties. The resulting molecule would be a bifunctional probe capable of binding to its target and then covalently labeling it via the fluorosulfate group. This approach has been successfully used to create selective probes for the intracellular lipid binding protein (iLBP) family. researchgate.net

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and sustainable synthetic methods. For compounds like 3-Bromophenylfluoranesulfonate, this translates to a move away from harsh reagents and toward more efficient, atom-economical processes. Future research will likely prioritize the development of one-pot syntheses, where phenols are converted directly to the desired products without the need to isolate the aryl fluorosulfate (B1228806) intermediate. rsc.orgnih.gov This approach, coupled with the use of greener solvents and reagents, will be crucial for reducing the environmental impact of its production. nih.govnih.gov

A significant advancement in this area is the use of sulfuryl fluoride (B91410) (SO₂F₂) as a cost-effective and readily available reagent for the synthesis of aryl fluorosulfonates. nih.govCurrent time information in Pasuruan, ID. Research into organocatalytic systems for the SuFEx (Sulfur(VI) Fluoride Exchange) reaction is also gaining traction, offering a metal-free alternative for the synthesis of these compounds. doi.org Furthermore, the development of sustainable methods for creating related sulfonated compounds, such as using thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant, highlights the trend toward more eco-friendly synthetic strategies.

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of aryl fluorosulfonates as partners in cross-coupling reactions is a major area of current and future investigation. nih.gov The presence of both a bromine atom and a fluorosulfate group on this compound allows for selective and sequential reactions, making it a valuable building block in complex molecule synthesis. Current time information in Pasuruan, ID.

Future explorations will likely focus on expanding the scope of known coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, with this compound as a substrate. nih.gov A key trend is the use of less expensive and more abundant first-row transition metals, such as nickel, as catalysts. rsc.org Nickel catalysts have shown complementary reactivity to palladium catalysts, particularly with electron-rich aryl fluorosulfonates. rsc.org The development of novel ligands that can enhance the efficiency and selectivity of these catalytic systems will also be a critical area of research. rsc.org Moreover, the unique reactivity of the C-O bond in aryl fluorosulfates is being explored in nickel-catalyzed borylation reactions, opening up new avenues for functionalization.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of automated technologies is set to revolutionize chemical synthesis and discovery. Flow chemistry and high-throughput experimentation (HTE) are powerful tools for accelerating reaction optimization and enabling the synthesis of complex molecules with greater efficiency and safety.

For this compound, these technologies can be employed to rapidly screen a wide range of reaction conditions, including catalysts, ligands, solvents, and bases, to identify the optimal parameters for a given transformation. Flow chemistry, with its superior heat and mass transfer, can enable reactions that are difficult to control in traditional batch processes and facilitate safer scale-up. The combination of HTE with advanced analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allows for the rapid analysis of hundreds of unique reaction conditions, significantly shortening the development timeline for new synthetic methods involving this compound.

Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Advanced spectroscopic and analytical techniques that allow for the real-time monitoring of chemical reactions are becoming increasingly important.

Future research on this compound will likely involve the use of in situ and operando spectroscopic methods to study reaction intermediates and transition states. Techniques such as time-resolved infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS) can provide valuable insights into the kinetics and mechanisms of catalytic cycles. By observing the behavior of catalysts and substrates under actual reaction conditions, researchers can gain a more accurate picture of how these transformations occur, leading to the development of more efficient and selective synthetic protocols.

Computational Predictions Guiding Experimental Discovery in this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. This approach can significantly accelerate the discovery and development of new chemical reactions by providing insights that guide experimental work.

In the context of this compound, DFT calculations can be used to model reaction pathways, predict the stability of intermediates, and understand the electronic effects of the bromo and fluorosulfate substituents on the molecule's reactivity. For instance, computational studies can help in understanding the mechanism of C-F bond formation in the deoxyfluorination of phenols via aryl fluorosulfate intermediates. By predicting the most likely reaction outcomes and identifying promising catalyst structures, computational chemistry can help to focus experimental efforts, saving time and resources in the discovery of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromophenyl trifluoromethanesulfonate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves reacting 3-bromophenol with trifluoromethanesulfonic anhydride under anhydrous conditions. A Schlenk line or nitrogen atmosphere is recommended to avoid moisture interference. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using dichloromethane/hexane) can achieve >95% purity, as validated by HPLC and GC-MS . For higher purity (>99%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised.

Q. Which spectroscopic techniques are most reliable for characterizing 3-bromophenyl trifluoromethanesulfonate?

- Methodological Answer :

- NMR : and NMR are critical. The aromatic protons appear as a doublet of doublets (δ 7.2–7.8 ppm), while the triflate group’s signal resonates at δ -78 to -80 ppm .

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M–H]⁻ peaks at m/z 304.97.

- FT-IR : Key bands include S=O stretch (~1400 cm⁻¹) and C-F stretches (~1150–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Use in a fume hood due to potential release of toxic fumes (e.g., SO₂ or HF under hydrolysis) .

- Waste Management : Collect in halogenated waste containers. Neutralize residual triflate with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electronic effect of the bromine substituent influence the reactivity of 3-bromophenyl trifluoromethanesulfonate in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, activating the aryl triflate for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (DFT at B3LYP/6-31G*) show a lowered LUMO energy (-1.8 eV) compared to non-halogenated analogs, enhancing electrophilicity. Reaction optimization should prioritize Pd(OAc)₂/XPhos catalysts in THF at 80°C .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying solvent conditions?

- Methodological Answer : Stability discrepancies often arise from trace moisture or acidic impurities. To standardize assessments:

- Kinetic Studies : Monitor degradation via NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) at 25°C and 40°C.

- Accelerated Aging Tests : Use HPLC to quantify decomposition products (e.g., 3-bromophenol) after 72 hours in solvents like DMF or acetonitrile .

- Controlled Environment : Employ Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Q. What advanced applications does this compound have in synthesizing fluorinated polymers or bioactive molecules?

- Methodological Answer :

- Polymer Chemistry : Acts as a monomer in step-growth polymerization for sulfonate-containing poly(arylene ether sulfone)s. Optimize stoichiometry with bisphenol-A (1:1 molar ratio) and K₂CO₃ as a base in NMP at 150°C .

- Pharmaceutical Intermediates : Used in synthesizing fluorinated kinase inhibitors. For example, coupling with pyridinylboronic acid under Miyaura conditions yields intermediates with enhanced metabolic stability .

Data Contradiction and Validation Strategies

- Case Study : Conflicting reports on hydrolytic stability in protic vs. aprotic solvents can be addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.